molecular formula C24H18N2O3 B14687556 N-(4-Benzamidophenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 24363-05-1

N-(4-Benzamidophenyl)-3-hydroxynaphthalene-2-carboxamide

Katalognummer: B14687556
CAS-Nummer: 24363-05-1
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: QWFXYVNBRRKSBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Benzamidophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzamide derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzamidophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-aminobenzamide with 3-hydroxynaphthalene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Benzamidophenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 3-ketonaphthalene-2-carboxamide.

    Reduction: Formation of N-(4-aminophenyl)-3-hydroxynaphthalene-2-carboxamide.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(4-Benzamidophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Benzamidophenyl)-3-bromo-4-ethoxybenzamide
  • N-(4-Benzamidophenyl)-4-phenoxy-benzamide
  • N-(4-Benzamidophenyl)-2,6-dimethoxybenzamide

Uniqueness

N-(4-Benzamidophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of both a benzamide and a hydroxynaphthalene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

24363-05-1

Molekularformel

C24H18N2O3

Molekulargewicht

382.4 g/mol

IUPAC-Name

N-(4-benzamidophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H18N2O3/c27-22-15-18-9-5-4-8-17(18)14-21(22)24(29)26-20-12-10-19(11-13-20)25-23(28)16-6-2-1-3-7-16/h1-15,27H,(H,25,28)(H,26,29)

InChI-Schlüssel

QWFXYVNBRRKSBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.